3-(2-Bromophenoxy)propan-1-amine

Catalog No.
S14142098
CAS No.
M.F
C9H12BrNO
M. Wt
230.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromophenoxy)propan-1-amine

Product Name

3-(2-Bromophenoxy)propan-1-amine

IUPAC Name

3-(2-bromophenoxy)propan-1-amine

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

InChI

InChI=1S/C9H12BrNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7,11H2

InChI Key

SXYBHRKTQYBUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)Br

3-(2-Bromophenoxy)propan-1-amine is an organic compound characterized by its unique structure, which consists of a propan-1-amine backbone substituted with a 2-bromophenoxy group. Its molecular formula is C9H12BrNO, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The compound is classified as a brominated phenoxy derivative, which contributes to its chemical reactivity and potential biological activity. The bromine atom in the phenoxy ring can participate in various interactions, enhancing the compound's binding affinity to biological targets.

  • Oxidation: The amine group can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The bromine atom can be reduced to yield the corresponding phenoxypropanamine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically utilized.
  • Substitution: The bromine atom can be substituted with other nucleophiles, including hydroxyl or amino groups. This reaction often requires basic conditions and nucleophiles like sodium hydroxide or ammonia.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Research indicates that compounds similar to 3-(2-Bromophenoxy)propan-1-amine exhibit significant biological activities, particularly antibacterial properties. Studies have shown that certain phenoxypropanamines possess activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. The presence of the bromine atom may enhance the binding affinity to specific bacterial targets, making it a candidate for further investigation in drug development aimed at treating resistant infections .

The synthesis of 3-(2-Bromophenoxy)propan-1-amine typically involves nucleophilic substitution reactions. A common method includes:

  • Starting Materials: 2-bromophenol and propan-1-amine.
  • Reaction Conditions: The reaction is usually conducted in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
  • Procedure: The nucleophilic substitution occurs when the amine attacks the electrophilic carbon attached to the brominated phenol, resulting in the formation of the desired product.

This method can be optimized for industrial applications, allowing for higher yields and purity through continuous flow reactors .

3-(2-Bromophenoxy)propan-1-amine has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new antibacterial agents targeting resistant bacterial strains. Additionally, its unique structural features may allow it to function as a building block for synthesizing more complex molecules in pharmaceutical research.

Interaction studies involving 3-(2-Bromophenoxy)propan-1-amine focus on its binding affinity to various molecular targets such as enzymes and receptors. The bromine atom's position on the phenoxy ring can influence these interactions significantly. Research has indicated that halogen bonding may enhance binding affinities, leading to increased efficacy against specific biological targets .

Several compounds share structural similarities with 3-(2-Bromophenoxy)propan-1-amine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
3-(4-Bromophenoxy)propan-1-amineBromine at para positionSimilar antibacterial properties
3-(3-Chlorophenoxy)propan-1-amineChlorine instead of bromineVaries; potential for different targets
3-(2-Chlorophenoxy)propan-1-amineChlorine at ortho positionMay exhibit different reactivity

Uniqueness: 3-(2-Bromophenoxy)propan-1-amine is distinct due to the specific positioning of the bromine atom on the phenoxy ring, which affects its chemical reactivity and biological interactions compared to its isomers. This specificity may result in unique binding affinities and selectivities towards various molecular targets, making it valuable for targeted applications in medicinal chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.01023 g/mol

Monoisotopic Mass

229.01023 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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